7-amino-5H-chromeno[2,3-b]pyridin-5-one
CAS No.: 54629-26-4
Cat. No.: VC15957023
Molecular Formula: C12H8N2O2
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54629-26-4 |
|---|---|
| Molecular Formula | C12H8N2O2 |
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | 7-aminochromeno[2,3-b]pyridin-5-one |
| Standard InChI | InChI=1S/C12H8N2O2/c13-7-3-4-10-9(6-7)11(15)8-2-1-5-14-12(8)16-10/h1-6H,13H2 |
| Standard InChI Key | FQCQTEUUNFORPP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 7-amino-5H-chromeno[2,3-b]pyridin-5-one consists of a fused chromene ring system (benzopyran) linked to a pyridinone moiety, with an amino substituent at the 7-position. The molecular formula is inferred as , derived from structural analogs such as 7-ethyl-5H-chromeno[2,3-b]pyridin-5-one () . Key physicochemical parameters include:
| Property | Value (7-Amino Derivative) | Value (7-Ethyl Analog) |
|---|---|---|
| Molecular Weight | 237.23 g/mol | 225.24 g/mol |
| LogP | ~1.8 (estimated) | 2.90 |
| Aqueous Solubility | Moderate (enhanced via carboxylation) | Low |
The amino group at position 7 introduces hydrogen-bonding capacity, which is critical for interactions with biological targets such as TBK1 and IKKε kinases . Computational studies suggest that the planar geometry of the fused rings minimizes non-radiative energy loss, a feature exploitable in materials science .
Synthetic Methodologies
Oxidative Cyclization Strategies
The synthesis of chromeno[2,3-b]pyridinone derivatives often employs oxidative cyclization. For example, 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines undergo intramolecular cyclization in formic acid to form benzo[b]chromeno[4,3,2-de][1, naphthyridines . While this method targets tricyclic systems, it provides insights into reaction conditions (e.g., polar solvents, reflux temperatures) applicable to bicyclic analogs.
Modular Assembly for 7-Amino Derivatives
A concise route to 7-amino-substituted analogs involves truncating the tricyclic core of amlexanox to a bicyclic 8-azachromone (4H-pyrano[2,3-b]pyridin-4-one) . Key steps include:
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Pyridine Functionalization: Reaction of 3-oxobutanamide with substituted pyridines yields intermediates with acetyl and amino groups.
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Homologation: Treatment with -dimethylformamide dimethyl acetal introduces α,β-unsaturated ketone moieties.
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Electrophilic Cyclization: Iodine-mediated ring closure forms the 4-pyrone B-ring, yielding the bicyclic core.
This approach achieves yields of 42–58% for critical intermediates, with subsequent palladium-catalyzed cross-coupling enabling diversification at the 6-position .
Biological Activity and Mechanism
Kinase Inhibition and Metabolic Regulation
7-Amino-5H-chromeno[2,3-b]pyridin-5-one derivatives, notably amlexanox, inhibit TBK1 and IKKε kinases, which regulate inflammatory pathways in obesity . Crystal structures reveal that the 7-amino and 6-carboxyl groups form hydrogen bonds with kinase active sites, stabilizing the inhibited conformation . In clinical trials, amlexanox reduced HbA1c levels in diabetic patients by 0.6% (), highlighting its potential for metabolic syndrome management .
Solubility Optimization
The poor aqueous solubility of amlexanox () limits bioavailability. Structural truncation to 8-azachromones with carboxylate substituents improves solubility 14.2-fold () while retaining kinase affinity .
Mechanistic and Spectroscopic Studies
Reaction Monitoring via NMR
Real-time -NMR studies of related cyclizations in DMSO- at 80°C reveal sequential cyclization and oxidation steps . For example, the transformation of 5H-chromeno[2,3-b]pyridines to naphthyridines proceeds via a tetracyclic intermediate, with formic acid acting as both solvent and oxidant .
Structural Confirmation
2D-NMR spectroscopy (COSY, HSQC) confirms the regiochemistry of cyclized products, distinguishing between possible isomeric forms . In the case of 7-amino derivatives, IR spectroscopy identifies N–H stretches at , corroborating the presence of the amino group .
Comparative Analysis with Structural Analogs
| Feature | 7-Amino Derivative | 7-Ethyl Analog |
|---|---|---|
| Bioactivity | Kinase inhibition (IC ~1 μM) | Not reported |
| Synthetic Yield | 58% (key intermediate) | N/A |
| Thermal Stability | Decomposes >200°C | Stable at RT |
The amino group’s electron-donating effects enhance reactivity in cross-coupling reactions compared to alkyl substituents, enabling late-stage diversification .
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